![molecular formula C17H18N6S B1458968 (R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine CAS No. 1609394-80-0](/img/structure/B1458968.png)

(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine

説明

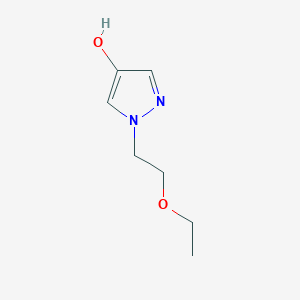

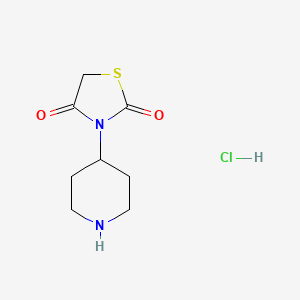

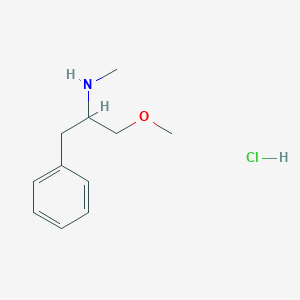

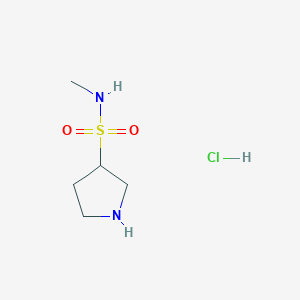

The compound contains several functional groups including an imidazole ring, a thiazole ring, and a pyridine ring. These are all heterocyclic compounds that contain nitrogen and/or sulfur atoms in addition to carbon atoms in the ring structure . The presence of these functional groups could potentially give the compound interesting chemical and physical properties.

Molecular Structure Analysis

The presence of multiple aromatic rings in the compound suggests that it may have a planar structure. This could allow for efficient π-π stacking interactions, which are often important in applications such as organic electronics .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-deficient nature of the imidazole, thiazole, and pyridine rings. These rings could potentially act as electrophiles in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings. For example, the compound might exhibit strong absorbance in the UV-visible region due to the presence of the conjugated π-system .科学的研究の応用

Anti-Cancer Applications

Imidazo[4,5-b]pyridine derivatives, including compounds structurally similar to (R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine, have shown potent anti-proliferative activities in human colon and breast carcinoma cell lines. For instance, Lukasik et al. (2012) synthesized a series of these derivatives, which exhibited CDK9 inhibitory activities and induced apoptosis in cancer cells through caspase 3/7 activation and reduction of Mcl-1 anti-apoptotic protein levels (Lukasik et al., 2012).

Structural and Fluorescent Properties

Research on imidazo[1,2-a]pyridine derivatives has provided insights into their structural and fluorescent properties. For example, Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine, examining their fluorescent properties and finding significant thermal stability and solid-state formation (Tomoda et al., 1999).

Antimicrobial Applications

A study by Desai et al. (2012) on imidazo-[1,2-a]pyridine derivatives revealed that some compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains. This study involved synthesizing a series of mannich bases from imidazo-[1,2-a]pyridines and examining their effects on different microbes (Desai et al., 2012).

Antihypertensive Activity

Research on imidazoindole derivatives, which are structurally related to the queried compound, has shown antihypertensive activity. Adhikary et al. (1976) synthesized pyridino[1,2-a]imidazo[5,4-b]indole and thiazolo[3,2-a-a]imidazo[5,4-b-a]indole, finding that one compound demonstrated strong antihypertensive activity in spontaneously hypertensive rats (Adhikary et al., 1976).

Synthesis Methods

Several studies have explored the synthesis methods for imidazo[1,2-a]pyridine derivatives, providing valuable insights into the chemical processes involved. For instance, Tu et al. (2007) reported a new synthesis technique involving microwave irradiation in ethylene glycol (Tu et al., 2007).

特性

IUPAC Name |

4-[3-[(1R)-1-aminoethyl]phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6S/c1-9(18)10-5-4-6-11(7-10)16-21-13-14-12(20-8-23(14)3)15(19-2)22-17(13)24-16/h4-9H,18H2,1-3H3,(H,19,22)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRYSMBQRFAWQC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)

![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)

![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)

![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1458902.png)